N'-(9-anthrylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
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Overview
Description
N'-(9-anthrylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide, commonly known as AMBH, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMBH is a hydrazone derivative that has been synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of AMBH is not yet fully understood. However, it has been proposed that AMBH exerts its antitumor activity by inducing apoptosis in cancer cells. AMBH has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. The antibacterial and antifungal properties of AMBH are believed to be due to its ability to disrupt the cell membrane of microorganisms. The inhibition of acetylcholinesterase by AMBH is thought to be due to its ability to bind to the enzyme's active site.
Biochemical and physiological effects:
AMBH has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. AMBH has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. The antibacterial and antifungal properties of AMBH are believed to be due to its ability to disrupt the cell membrane of microorganisms. The inhibition of acetylcholinesterase by AMBH is thought to be due to its ability to bind to the enzyme's active site.
Advantages and Limitations for Lab Experiments
AMBH has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the product are high. AMBH has also been found to be stable under various conditions, which makes it suitable for use in biological assays. However, there are also some limitations associated with the use of AMBH in lab experiments. The mechanism of action of AMBH is not yet fully understood, which makes it difficult to design experiments that can elucidate its mode of action. In addition, the toxicity of AMBH has not yet been fully evaluated, which makes it important to exercise caution when working with this compound.
Future Directions
There are several future directions that can be explored with regards to AMBH. One possible direction is to investigate the potential of AMBH as a therapeutic agent for the treatment of cancer. Further studies can be conducted to elucidate the mechanism of action of AMBH and to evaluate its efficacy in animal models. Another possible direction is to investigate the potential of AMBH as an antibacterial and antifungal agent. Further studies can be conducted to evaluate the potency of AMBH against a wide range of microorganisms. Finally, the potential of AMBH as an acetylcholinesterase inhibitor can be explored further, with the aim of developing new treatments for Alzheimer's disease.
Synthesis Methods
AMBH has been synthesized using a simple and efficient method. The synthesis involves the reaction of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetic acid with anthraldehyde in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography. The yield of AMBH obtained using this method is high, and the purity of the product is excellent.
Scientific Research Applications
AMBH has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. AMBH has also been shown to have antibacterial and antifungal properties. In addition, AMBH has been found to be an effective inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS/c1-29-23-13-7-6-12-22(23)27-25(29)31-16-24(30)28-26-15-21-19-10-4-2-8-17(19)14-18-9-3-5-11-20(18)21/h2-15H,16H2,1H3,(H,28,30)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASCQUADUVXHI-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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